Tyrosine Hydroxylase Inhibition Potency: Ki Value Comparison with Dopamine Receptor Antagonists
Bulbocapnine inhibits bovine adrenal tyrosine hydroxylase (TH) with a Ki value of 0.20 mM (200 µM) and exhibits uncompetitive inhibition with respect to substrate L-tyrosine, producing 43.6% inhibition at 200 µM [1]. In PC12 cell-based assays, bulbocapnine reduces dopamine content with an IC50 of 26.7 µM, achieving 45.2% dopamine reduction at 20 µM after 12 hours without cytotoxicity up to 80 µM [2]. In comparison, the selective D2 antagonist SV 156 has a Ki of 2.5 nM for hD2 receptors but lacks the dual TH-inhibitory and dopamine receptor antagonism profile characteristic of bulbocapnine .
| Evidence Dimension | Tyrosine hydroxylase (TH) inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.20 mM (200 µM); IC50 for dopamine reduction in PC12 cells = 26.7 µM; 43.6% TH inhibition at 200 µM; 45.2% dopamine reduction at 20 µM (12 h) |
| Comparator Or Baseline | SV 156 (selective D2 antagonist): Ki = 2.5 nM for hD2 (comparator lacks TH inhibition activity) |
| Quantified Difference | Bulbocapnine provides dual mechanism (TH inhibition + receptor antagonism); SV 156 shows ~80,000-fold higher D2 affinity but no TH inhibition |
| Conditions | Bovine adrenal TH enzyme assay (Ki); PC12 cell culture (IC50, 12 h treatment) |
Why This Matters
For experiments requiring simultaneous inhibition of dopamine synthesis and receptor blockade, bulbocapnine provides a unique dual-action tool unavailable with high-affinity selective D2 antagonists.
- [1] Zhang YH, Shin JS, Lee SS, Kim SH, Lee MK. Inhibition of tyrosine hydroxylase by bulbocapnine. Planta Med. 1997 Aug;63(4):362-3. doi: 10.1055/s-2006-957702. PMID: 9270381. View Source
- [2] Shin JS, et al. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells. Neurosci Lett. 1998 Mar 20;244(3):161-4. doi: 10.1016/s0304-3940(98)00148-7. PMID: 9593514. View Source
